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An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction

N,N-dimethyl-1H-indol-4-amine is a member of the indole family, a class of heterocyclic
aromatic compounds that are of significant interest in medicinal chemistry and drug discovery
due to their prevalence in biologically active natural products and synthetic pharmaceuticals.
The precise characterization of such molecules is paramount for their development and
application. Spectroscopic technigues, including Nuclear Magnetic Resonance (NMR), Infrared
(IR) Spectroscopy, and Mass Spectrometry (MS), are fundamental tools for elucidating the
molecular structure and purity of these compounds.

This technical guide provides a comprehensive overview of the expected spectroscopic data
for N,N-dimethyl-1H-indol-4-amine. As of the time of this writing, a complete set of
experimentally-derived public data for this specific molecule is not readily available. Therefore,
this guide is based on predictive analysis, drawing upon established principles of spectroscopic
interpretation and data from structurally analogous compounds. This approach offers a robust
framework for researchers to anticipate and interpret the spectroscopic features of N,N-
dimethyl-1H-indol-4-amine.
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Molecular Structure and Atom Numbering

The structure of N,N-dimethyl-1H-indol-4-amine with the conventional atom numbering for the
indole ring is presented below. This numbering system will be used for the assignment of
spectroscopic signals throughout this guide.

Caption: Molecular structure and atom numbering of N,N-dimethyl-1H-indol-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
a molecule.

'H NMR Spectroscopy

The predicted *H NMR spectrum of N,N-dimethyl-1H-indol-4-amine in a solvent like DMSO-de
would exhibit distinct signals for the aromatic protons of the indole ring, the N-H proton, and the
methyl protons of the dimethylamino group. The chemical shifts are influenced by the electron-
donating nature of the amino group.

Table 1: Predicted *H NMR Data for N,N-dimethyl-1H-indol-4-amine

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~11.0 brs 1H N1-H
~7.2 t 1H H2
~7.0 t 1H H6
~6.8 d 1H H7
~6.5 t 1H H3
~6.4 d 1H H5
~2.8 s 6H N(CHs)2

Interpretation and Rationale:
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e N1-H Proton: The proton on the indole nitrogen (N1-H) is expected to appear as a broad
singlet at a downfield chemical shift (around 11.0 ppm) due to its acidic nature and potential
for hydrogen bonding with the solvent.

o Aromatic Protons (H2, H3, H5, H6, H7): The protons on the indole ring will resonate in the
aromatic region (6.0-7.5 ppm). The electron-donating dimethylamino group at the C4 position
will cause a significant upfield shift for the protons on the benzene portion of the indole ring,
particularly H5. The coupling patterns (doublets and triplets) arise from spin-spin coupling
with adjacent protons.

o N-Methyl Protons: The six protons of the two methyl groups attached to the amine nitrogen
are chemically equivalent and will therefore appear as a single, sharp singlet at
approximately 2.8 ppm. The specific chemical shift is due to the deshielding effect of the
adjacent nitrogen atom.[1]

3C NMR Spectroscopy

The 3C NMR spectrum provides information about the carbon skeleton of the molecule. Each
unique carbon atom will give a distinct signal.

Table 2: Predicted 3C NMR Data for N,N-dimethyl-1H-indol-4-amine

Chemical Shift (0, ppm) Assignment
~145 C4

~136 C7a

~128 C3a

~122 C2

~118 C6

~110 C5

~105 Cc7

~100 C3

~45 N(CHs)2
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Interpretation and Rationale:

e Aromatic Carbons: The carbon atoms of the indole ring are expected to resonate in the
range of 100-145 ppm. The C4 carbon, directly attached to the electron-donating amino
group, will be significantly shielded and appear at a lower chemical shift compared to the
other quaternary carbons. The other carbon signals are assigned based on known
substituent effects in indole systems.[2]

o N-Methyl Carbons: The two methyl carbons of the dimethylamino group are equivalent and
will appear as a single peak at approximately 45 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for N,N-dimethyl-1H-indol-4-amine

Wavenumber (cm~?) Intensity Assignment

~3400-3300 Medium, Sharp N-H stretch (indole)
~3100-3000 Medium C-H stretch (aromatic)
~2950-2850 Medium C-H stretch (aliphatic, -CH3)
~1600-1450 Strong C=C stretch (aromatic ring)
~1330-1250 Strong C-N stretch (aromatic amine)

Interpretation and Rationale:

o N-H Stretch: A characteristic sharp peak is expected in the region of 3400-3300 cm~1
corresponding to the stretching vibration of the N-H bond of the indole ring.[1][3]

o C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm~1, while
aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm~1.
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e C=C Stretch: Strong absorptions in the 1600-1450 cm~1 region are characteristic of the
carbon-carbon double bond stretching vibrations within the aromatic indole ring.

e C-N Stretch: A strong band between 1330 and 1250 cm~1 is anticipated for the C-N
stretching vibration of the aromatic amine.[3] As a tertiary amine, N,N-dimethyl-1H-indol-4-
amine will not show the N-H bending vibrations that are characteristic of primary and

secondary amines.[1][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural elucidation.

Table 4: Predicted Mass Spectrometry Data for N,N-dimethyl-1H-indol-4-amine

m/z Interpretation
174 [M]* (Molecular lon)
159 [M - CHs]*

130 [M - N(CHs)2]*

Interpretation and Rationale:

e Molecular lon Peak: The molecular ion peak ([M]*) is expected at an m/z value
corresponding to the molecular weight of the compound, which is 174 g/mol for the most

common isotopes.

o Fragmentation Pattern: The fragmentation of N,N-dimethyl-1H-indol-4-amine under
electron ionization (El) is likely to involve the loss of a methyl group to give a fragment at m/z
159. Another prominent fragmentation pathway would be the cleavage of the C4-N bond,
resulting in the loss of the dimethylamino radical and the formation of an indol-4-yl cation at
m/z 130.
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Mass Spectrometry Fragmentation

_ N(CH3)2 Gragment 2 (m/z 1309
- CH3 )
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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